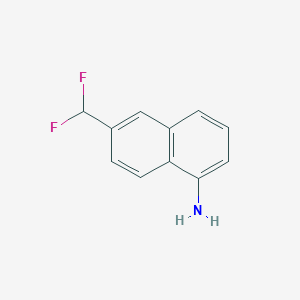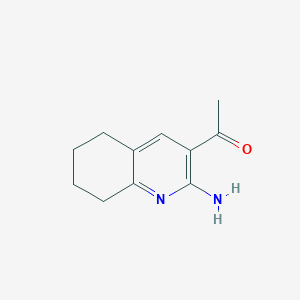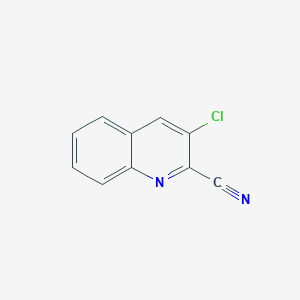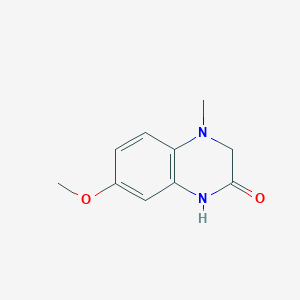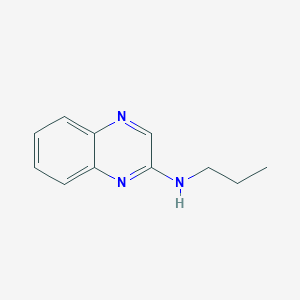
N-Propylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by alkylation with propylamine. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-Propylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
N-Propylquinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-Propylquinoxalin-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal function. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed to generate reactive oxygen species and disrupt cellular processes .
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activity.
Uniqueness: N-Propylquinoxalin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
Properties
CAS No. |
46316-10-3 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-propylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
AMSQNWPGUFQLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


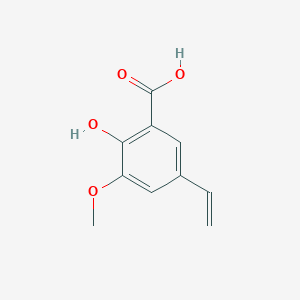
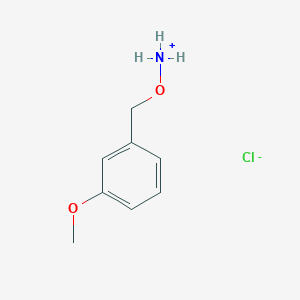

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
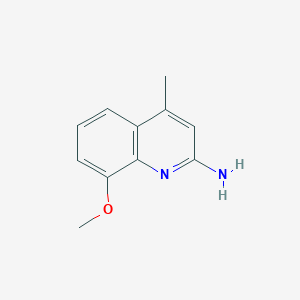
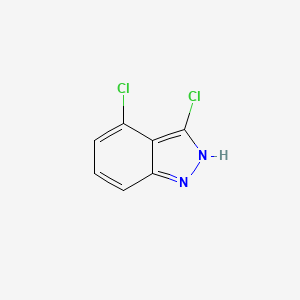
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
